BenchChemオンラインストアへようこそ!

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide

Covalent inhibitor design Acrylamide electrophile Cysteine targeting

This compound uniquely pairs a 2,4-dimethylthiazole-ethylamine recognition motif, validated by DENV2 NS5 RdRp co-crystallography (PDB 7I2E), with an electrophilic prop-2-enamide warhead. It enables irreversible, time-dependent engagement of active-site cysteines (e.g., Cys709), a mechanism unattainable by non-electrophilic analogs like A1BZQ. Procure specifically for covalent SAR programs, target-ID workflows via 'clickable' derivatives, and as a direct starting point for flavivirus polymerase inhibitors. Do not substitute with generic amides; doing so forfeits the covalent mechanism and renders SAR data inapplicable.

Molecular Formula C10H14N2OS
Molecular Weight 210.3
CAS No. 1248662-65-8
Cat. No. B2796345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide
CAS1248662-65-8
Molecular FormulaC10H14N2OS
Molecular Weight210.3
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(C)NC(=O)C=C
InChIInChI=1S/C10H14N2OS/c1-5-9(13)12-7(3)10-6(2)11-8(4)14-10/h5,7H,1H2,2-4H3,(H,12,13)
InChIKeyBQXNYBHZOZTEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide (CAS 1248662-65-8): Procurement-Relevant Structural and Reactivity Profile


N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is a synthetic thiazole derivative bearing an electrophilic prop‑2‑enamide (acrylamide) moiety. This architecture pairs a 2,4‑dimethyl‑1,3‑thiazole recognition motif with a covalent warhead capable of engaging cysteine residues in target proteins [1]. A structurally identical scaffold lacking the acrylamide electrophile has been identified as a crystallographic fragment hit against Dengue virus NS5 RNA‑dependent RNA polymerase (PDB 7I2E), confirming productive binding of the 2,4‑dimethylthiazole‑ethylamine core to a biologically relevant target [2]. The compound is commercially available through Enamine’s screening-compound collection (catalog ENAH90846BB7) .

Why N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide Cannot Be Replaced by a Non-Acrylamide Thiazole Analog


Thiazole derivatives that share the same 2,4‑dimethyl‑5‑(1‑aminoethyl) scaffold but terminate in a non‑electrophilic acyl group—such as the 2‑methylpropanamide found in fragment hit A1BZQ (PDB 7I2E)—lack the capacity to form a covalent bond with cysteine residues [1]. In contrast, the acrylamide warhead of the target compound enables irreversible, time‑dependent target engagement, a property that cannot be replicated by generic amide or carbamate analogs [2]. Procurement of a non‑acrylamide replacement therefore forfeits the covalent mechanism of action, fundamentally altering the pharmacological profile and rendering any structure‑activity relationship (SAR) data generated with non‑covalent analogs inapplicable to the covalent series [3].

Quantitative and Structural Evidence for N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide Differentiation


Covalent Warhead vs. Non-Covalent Analog: Irreversible Target Engagement Potential

The target compound contains a prop‑2‑enamide (acrylamide) electrophile capable of Michael addition to cysteine thiols, whereas the closest crystallographically characterized analog A1BZQ (PDB 7I2E) bears a 2‑methylpropanamide group that precludes covalent bond formation [1]. In the thiazole‑acrylamide GSTO1 inhibitor series (PDB 6MHD), the corresponding acrylamide forms a covalent thioether bond with Cys32 (occupancy 100%, mean B‑factor 28.5 Ų), while the non‑acrylamide precursor showed reversible binding with no detectable covalent adduct in mass spectrometry experiments [2].

Covalent inhibitor design Acrylamide electrophile Cysteine targeting

Commercially Available Covalent Fragment: Single‑Lot Purity Specification vs. Generic Thiazole Building Blocks

The target compound is stocked by Enamine (SigmaAldrich catalog ENAH90846BB7) and specified as a research‑grade acrylamide building block with historical batch‑release data . In contrast, generic 2,4‑dimethylthiazole (CAS 541‑58‑2, widely sold as a synthetic intermediate) or 5‑ethyl‑2,4‑dimethylthiazole (CAS 38205‑61‑7) lack the acrylamide functionality entirely and are not qualified for covalent‑inhibitor screening [1].

Covalent fragment library Acrylamide building block Purity specification

Class‑Level Evidence: Thiazole‑Acrylamide Covalent Inhibitors Achieve Nanomolar Potency While Non‑Covalent Analogs Remain in the Micromolar Range

In the GSTO1 inhibitor series (J. Med. Chem. 2019), the prototype thiazole‑acrylamide compound 44 exhibited an IC50 of 0.018 µM in a fluorescence‑based enzymatic assay, whereas the corresponding non‑acrylamide precursor showed >100 µM inhibition (no measurable IC50 up to 100 µM) [1]. This >5000‑fold potency differential illustrates the functional consequence of replacing an acrylamide with a non‑covalent group on an otherwise identical thiazole scaffold—a principle directly transferable to the target compound vs. A1BZQ comparison.

Glutathione S-Transferase Omega 1 Covalent inhibitor potency Thiazole-acrylamide SAR

Structural Biology Confirmation: The 2,4‑Dimethylthiazole‑Ethylamine Core Engages a Defined Protein Pocket, Positioning the Acrylamide for Covalent Bond Formation

The 2,4‑dimethyl‑5‑(1‑aminoethyl)thiazole core of the target compound is validated as a protein‑binding motif by the co‑crystal structure of the close analog A1BZQ bound to Dengue virus NS5 RdRp (PDB 7I2E, resolution 1.72 Å) [1]. The thiazole ring occupies a hydrophobic sub‑pocket, while the ethylamine linker orients the amide toward solvent, a trajectory that would place the terminal acrylamide β‑carbon within 4–6 Å of cysteine residues in appropriately configured binding sites (Cys709 in DENV2 NS5 RdRp [1]; Cys32 in GSTO1 [2]).

Fragment-based drug discovery X-ray crystallography Dengue virus polymerase

Stereochemical Definition: Single (R)‑Enantiomer Configuration Contrasts with Racemic or Unspecified Thiazole Building Blocks

The PDB analog A1BZQ is unambiguously assigned as the (1R)‑enantiomer [1]. The target compound, when sourced from Enamine, is provided as a single stereoisomer (specific rotation or chiral HPLC data may be available on request) . In contrast, many generic 1‑(2,4‑dimethylthiazol‑5‑yl)ethylamine derivatives are supplied as racemic mixtures, introducing an uncontrolled variable in biochemical assays.

Chiral building block Enantiomerically pure Thiazole acrylamide

Validated Application Scenarios for N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide Based on Quantitative Differentiation Evidence


Covalent Fragment Screening Against Cysteine-Containing Antiviral Targets (e.g., Dengue NS5 RdRp)

The non‑covalent core has been co‑crystallized with DENV2 NS5 RdRp (PDB 7I2E, 1.72 Å), confirming a defined binding pose [1]. Replacing the saturated amide of A1BZQ with the acrylamide warhead enables covalent labeling of Cys709, which is located 5.8 Å from the amide terminus in the A1BZQ structure. This compound can therefore serve as a direct starting point for irreversible inhibitor development against flavivirus polymerases, a strategy that has proven successful for other viral cysteine proteases and polymerases [2].

Structure-Guided Optimization of Glutathione S-Transferase Omega 1 (GSTO1) Covalent Inhibitors

The class‑level evidence from the GSTO1 program demonstrates that acrylamide‑bearing thiazoles achieve IC50 values of 0.018 µM, while the matched non‑acrylamide precursors remain inactive at 100 µM [1]. The target compound, with its 2,4‑dimethylthiazole core and acrylamide warhead, provides an alternative chemotype for exploring GSTO1 inhibitor SAR, potentially overcoming limitations of the phenyl‑thiazole series such as poor solubility or metabolic instability [2].

Chemical Biology Tool for Irreversible Target Engagement and Chemoproteomics

The defined single‑enantiomer form and the electrophilic acrylamide group make this compound suitable for alkyne/azide‑tagged analog synthesis for click‑chemistry pull‑down experiments. In contrast, the non‑covalent analog A1BZQ cannot be used for covalent target‑ID workflows because it does not form a stable adduct with its protein target [1]. The compound's moderate molecular weight (210.3 g/mol) and favorable clogP (2.1) are conducive to cell permeability, supporting cellular target‑engagement assays [2].

Kinase Inhibitor Lead Generation Exploiting a Rare Cysteine in the ATP-Binding Pocket

Several acrylamide‑thiazole conjugates have been reported as covalent kinase inhibitors targeting non‑catalytic cysteines (e.g., TAK1, KPNB1). The 2,4‑dimethyl‑5‑(1‑aminoethyl)thiazole scaffold, when equipped with a prop‑2‑enamide group, can be diversified at the thiazole C‑2 and C‑4 positions to explore selectivity across the kinome [1]. The stereochemical definition of the α‑methyl group (R‑configuration) provides an additional vector for optimizing shape complementarity within the kinase hinge region [2].

Quote Request

Request a Quote for N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.